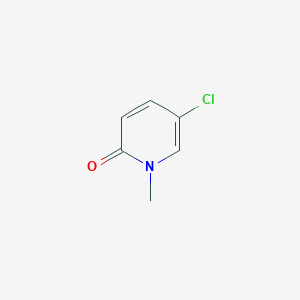
Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
Übersicht
Beschreibung
Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate is a chemical compound with the molecular formula C11H16O4 . It is also known by other names such as Oxo-(2-oxo-cycloheptyl)-acetic acid ethyl ester . The compound appears as a pale yellow liquid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate consists of an ethyl ester group attached to a 2-oxocycloheptyl group . The molecular weight of this compound is approximately 212.242 Da .Wissenschaftliche Forschungsanwendungen
I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of “Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate” across six to eight unique fields. The available data suggests its use in producing other chemicals, such as reacting with 4-methyl-aniline to produce 2-oxo-cyclohexanecarboxylic acid p-toluidide . However, a detailed and comprehensive analysis covering multiple unique applications is not readily accessible in the public domain.
Safety and Hazards
While specific safety and hazard information for Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s always recommended to use personal protective equipment and work in a well-ventilated area when handling chemical substances .
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(2-oxocycloheptyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(14)10(13)8-6-4-3-5-7-9(8)12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAQODDOKVVBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531568 | |
| Record name | Ethyl oxo(2-oxocycloheptyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29800-43-9 | |
| Record name | Ethyl oxo(2-oxocycloheptyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

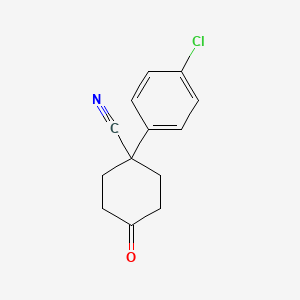
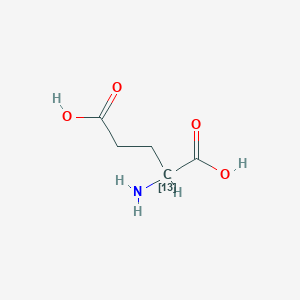
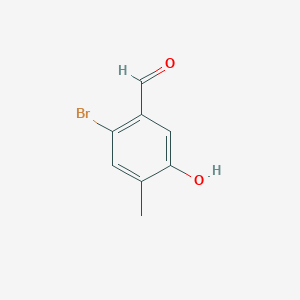
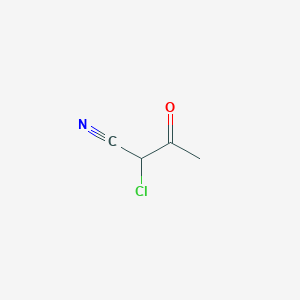


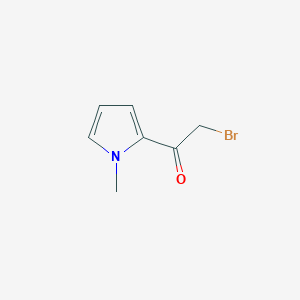
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
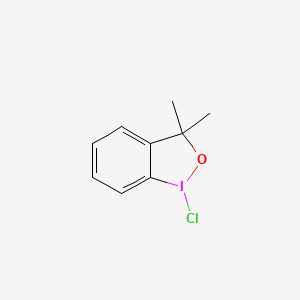
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)


![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)
